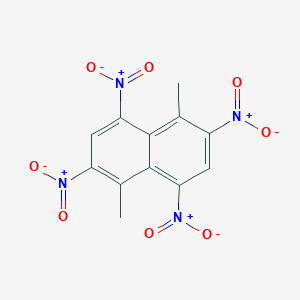
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene is a nitroaromatic compound with the molecular formula C12H8N4O8. It is known for its energetic properties and is used in various scientific and industrial applications. The compound is characterized by the presence of four nitro groups (-NO2) and two methyl groups (-CH3) attached to a naphthalene ring, making it a highly nitrated and methylated derivative of naphthalene.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2,4,6,8-tetranitronaphthalene typically involves the nitration of 1,5-dimethylnaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process where 1,5-dimethylnaphthalene is fed into a reactor containing a nitrating mixture. The reaction conditions, such as temperature, concentration of nitrating agents, and reaction time, are carefully controlled to optimize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids (-COOH) using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1,5-Diamino-2,4,6,8-tetranitronaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,5-Dimethyl-2,4,6,8-tetracarboxynaphthalene.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitroaromatic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-2,4,6,8-tetranitronaphthalene involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the disruption of cellular processes and the induction of oxidative stress. The compound’s energetic properties are attributed to the release of a large amount of energy during the decomposition of its nitro groups.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-2,4,6,8-tetranitronaphthalene can be compared with other nitroaromatic compounds such as:
1,3,5,7-Tetranitronaphthalene: Similar in structure but lacks the methyl groups, making it less sterically hindered.
1,4,5,8-Tetranitronaphthalene: Another isomer with different positions of nitro groups, affecting its reactivity and properties.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with three nitro groups and a methyl group, used as a benchmark for energetic materials.
The uniqueness of this compound lies in its combination of high nitration and methylation, which imparts distinct chemical and physical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
54558-97-3 |
|---|---|
Molekularformel |
C12H8N4O8 |
Molekulargewicht |
336.21 g/mol |
IUPAC-Name |
1,5-dimethyl-2,4,6,8-tetranitronaphthalene |
InChI |
InChI=1S/C12H8N4O8/c1-5-7(13(17)18)3-10(16(23)24)12-6(2)8(14(19)20)4-9(11(5)12)15(21)22/h3-4H,1-2H3 |
InChI-Schlüssel |
WGFQEXNBQRJKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC(=C(C2=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



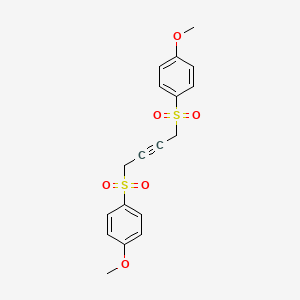
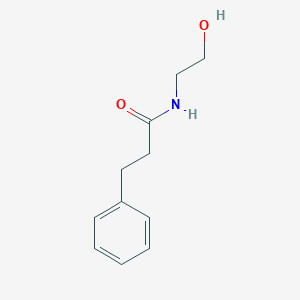
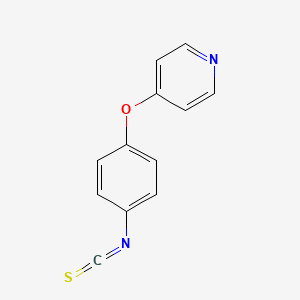
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)
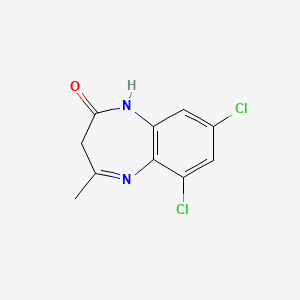
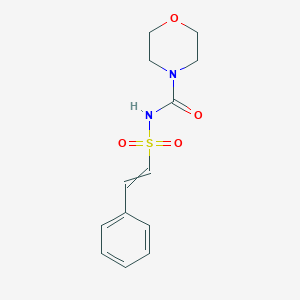

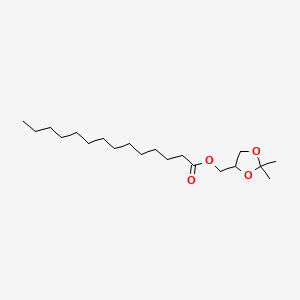


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
